Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). It is commonly used in clinical settings for the treatment of hormone-dependent conditions such as prostate cancer and precocious puberty .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product undergoes rigorous purification processes, such as HPLC (high-performance liquid chromatography), to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone release and its effects on cellular signaling pathways.
Medicine: Clinically used to treat hormone-dependent conditions such as prostate cancer and precocious puberty.
Industry: Employed in the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt acts as an agonist of the luteinizing hormone-releasing hormone (LHRH) receptor. By binding to this receptor, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This leads to a temporary increase in hormone levels, followed by downregulation of the receptor and a decrease in hormone production. This mechanism is particularly useful in treating hormone-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
Triptorelin: Another LHRH analog with a similar structure and function.
Leuprolide: A synthetic nonapeptide analog of LHRH used in similar clinical applications.
Goserelin: A synthetic decapeptide analog of LHRH used in the treatment of hormone-dependent cancers .
Uniqueness
Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activity. Its ability to effectively downregulate hormone production makes it a valuable therapeutic agent in the treatment of hormone-dependent conditions .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H76N14O13/c1-4-63-60(87)51-14-9-21-75(51)61(88)50(31-77)74-54(81)44(22-33(2)3)68-56(83)46(24-35-27-64-41-12-7-5-10-39(35)41)70-55(82)45(23-34-15-17-38(78)18-16-34)69-59(86)49(30-76)73-57(84)47(25-36-28-65-42-13-8-6-11-40(36)42)71-58(85)48(26-37-29-62-32-66-37)72-53(80)43-19-20-52(79)67-43/h5-8,10-13,15-18,27-29,32-33,43-51,64-65,76-78H,4,9,14,19-26,30-31H2,1-3H3,(H,62,66)(H,63,87)(H,67,79)(H,68,83)(H,69,86)(H,70,82)(H,71,85)(H,72,80)(H,73,84)(H,74,81) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTSJSOOVZSDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H76N14O13 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1213.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.